molecular formula C11H12O6 B14089586 Lignicol

Lignicol

Cat. No.: B14089586
M. Wt: 240.21 g/mol
InChI Key: ZLLQQKITWRWKTD-SPGJFGJESA-N
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Description

Lignicol is a complex organic compound primarily derived from lignin, a major component of lignocellulosic biomass. Lignin is an alkyl-aromatic polymer found in the cell walls of terrestrial plants, providing structure and rigidity . This compound, as a derivative of lignin, inherits many of its parent compound’s properties, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

Lignicol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of catalysts.

    Reduction: Reductive depolymerization using hydrogen donors and catalysts like palladium or nickel.

    Substitution: Electrophilic substitution reactions where functional groups are introduced into the aromatic ring of this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.

    Reduction: Hydrogen gas, palladium, nickel, and other hydrogenation catalysts.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various phenolic compounds, aldehydes, and ketones .

Scientific Research Applications

Lignicol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Lignicol is unique compared to other lignin derivatives due to its specific structural properties and reactivity. Similar compounds include:

This compound’s unique properties make it a valuable compound for various applications, distinguishing it from other lignocellulosic derivatives.

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

(3R,4S)-4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H12O6/c1-4-8(13)5-3-6(12)10(16-2)9(14)7(5)11(15)17-4/h3-4,8,12-14H,1-2H3/t4-,8-/m1/s1

InChI Key

ZLLQQKITWRWKTD-SPGJFGJESA-N

Isomeric SMILES

C[C@@H]1[C@H](C2=CC(=C(C(=C2C(=O)O1)O)OC)O)O

Canonical SMILES

CC1C(C2=CC(=C(C(=C2C(=O)O1)O)OC)O)O

Origin of Product

United States

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